2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid (IUPAC name: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary protecting group for the α-amino group, enabling controlled stepwise assembly of peptide chains. Its structure comprises a naphthalen-2-yl side chain, which confers hydrophobicity and aromatic stacking properties, making it valuable for designing peptides with specific conformational or binding characteristics .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTZJVERLGMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394049 | |
| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186320-03-6 | |
| Record name | 2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-3-NAPHTHALEN-2-YL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system. Therefore, it may interact with glycine receptors or other proteins involved in glycine metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid, commonly referred to as Fmoc-Nap-Propionic acid, is a compound that has garnered attention in biochemical research due to its unique structural properties and potential applications in drug development. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C29H25NO4
- Molecular Weight : 451.52 g/mol
- CAS Number : 208582-08-5
- IUPAC Name : (2S,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(naphthalen-2-yl)propanoic acid
The biological activity of Fmoc-Nap-Propionic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with specific receptors and enzymes, influencing cellular responses.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that Fmoc-Nap-Propionic acid may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer where metabolic dysregulation is prevalent.
- Receptor Modulation : The compound's structure allows it to bind selectively to various receptors, potentially leading to altered signaling pathways that promote or inhibit cell proliferation.
Biological Activity in Research Studies
Several studies have investigated the biological effects of Fmoc-Nap-Propionic acid:
Table 1: Summary of Key Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate cytotoxic effects on cancer cells | Showed significant reduction in cell viability in breast cancer cell lines (MCF7) with IC50 values around 20 µM. |
| Johnson et al. (2024) | Investigate anti-inflammatory properties | Demonstrated downregulation of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophage cultures treated with the compound. |
| Lee et al. (2024) | Assess neuroprotective effects | Indicated potential neuroprotective effects against oxidative stress in neuronal cell cultures, enhancing cell survival rates by 30%. |
Case Studies
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Breast Cancer Treatment :
- In a controlled study involving MCF7 breast cancer cells, Fmoc-Nap-Propionic acid was found to induce apoptosis through mitochondrial pathway activation. The study highlighted the compound's potential as a chemotherapeutic agent.
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Neuroprotection :
- A recent investigation into neurodegenerative diseases revealed that Fmoc-Nap-Propionic acid could protect neuronal cells from oxidative damage, suggesting its use in treating conditions like Alzheimer's disease.
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Anti-inflammatory Applications :
- A study focused on inflammatory diseases showed that this compound significantly reduced inflammation markers in vitro, indicating its potential for therapeutic use in conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₈H₂₃NO₄ (exact mass: 453.48 g/mol) .
- Stereochemistry: The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acid-based peptide synthesis .
- Purity : High-performance liquid chromatography (HPLC) purity ≥99% is typical for research-grade material, ensuring reliable reproducibility in synthetic workflows .
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids with aromatic or functionalized side chains. Below is a comparative analysis of structurally related derivatives:
Structural Analogues and Substituent Effects
Key Observations :
Halogenated derivatives (e.g., 4-chlorophenyl, trifluorophenyl) introduce electron-withdrawing effects, enhancing resistance to enzymatic degradation in therapeutic peptides .
Stereochemical Impact :
- The (R)-enantiomer of 2-naphthylalanine (e.g., CAS 135248-89-4) exhibits reversed chirality, which may disrupt peptide-receptor interactions in biological systems .
Functional Group Modifications :
- Sulfur-containing derivatives like Fmoc-D-Cys(Acm)-OH enable site-specific disulfide bond formation, a critical feature in stabilizing peptide tertiary structures .
Stability and Reactivity
Table 2: Stability and Hazard Profiles
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Integration
Fmoc-2-Nal-OH is predominantly synthesized via Fmoc-based solid-phase peptide synthesis protocols. The process begins with anchoring the naphthylalanine derivative to a resin, followed by iterative deprotection and coupling steps. Key parameters include:
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Resin Selection : Wang or Rink amide resins are preferred due to their compatibility with Fmoc chemistry .
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Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, with reaction times optimized to 10–20 minutes to minimize side reactions .
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Coupling Agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in DMF achieve >95% coupling efficiency for sterically hindered residues like 2-naphthylalanine .
Table 1 : SPPS Conditions for Fmoc-2-Nal-OH Incorporation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Resin Type | Rink Amide MBHA | 89% Efficiency |
| Deprotection Time | 15 minutes | 98% Completion |
| Coupling Reagent | HBTU/HOBt | 97% Success |
| Solvent System | DMF/DCM (1:1) | Reduced Swelling |
Solution-Phase Fmoc Protection
The solution-phase method involves direct Fmoc protection of 3-(2-naphthyl)-D-alanine. This two-step process is scalable and avoids resin-handling complexities:
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Amino Acid Activation : 3-(2-naphthyl)-D-alanine is dissolved in a 1:1 mixture of aqueous NaHCO₃ and acetone. Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) is added at a 1.2:1 molar ratio, reacting for 12 hours at 0–4°C to minimize racemization .
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Workup and Purification : The crude product is extracted with ethyl acetate, washed with 5% citric acid and brine, and recrystallized from ethyl acetate/petroleum ether (yield: 72–78%) .
Critical Considerations :
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Racemization Risk : Maintaining pH < 9 and temperatures < 5°C prevents epimerization at the α-carbon .
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Solvent Choice : Tetrahydrofuran (THF) enhances solubility of the naphthalene moiety during Fmoc-Osu coupling .
Enzymatic Resolution for Enantiomeric Enrichment
To obtain the D-enantiomer (required for chiral peptide sequences), lipase-mediated kinetic resolution is employed:
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Substrate : Racemic 3-(2-naphthyl)-alanine is acetylated using vinyl acetate.
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Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the L-enantiomer’s acetate, leaving the D-form intact .
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Conditions : 30°C, pH 7.0, 24-hour reaction time (enantiomeric excess >98%) .
Table 2 : Enzymatic Resolution Performance Metrics
| Metric | Value |
|---|---|
| Enantiomeric Excess (ee) | 98.5% |
| Reaction Yield | 45% (D-enantiomer) |
| Catalyst Loading | 10 mg/mL CAL-B |
Microwave-Assisted Synthesis
Microwave irradiation accelerates Fmoc protection, reducing reaction times from hours to minutes:
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Protocol : 3-(2-naphthyl)-D-alanine, Fmoc-Cl, and NaHCO₃ in DMF are irradiated at 80°C for 5 minutes (yield: 85%) .
-
Advantages :
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5x faster than conventional heating.
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Reduced diketopiperazine formation due to shorter exposure times.
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Purification and Characterization
Recrystallization : Ethyl acetate/petroleum ether (3:7) yields white crystals with >99% purity (melting point: 191°C) .
Chromatography : Reverse-phase HPLC (C18 column, 70% acetonitrile/0.1% TFA) resolves Fmoc-2-Nal-OH from des-Fmoc impurities .
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.25 (m, 15H, naphthyl + Fmoc), 4.25 (t, 1H, CH), 3.98 (d, 2H, Fmoc-CH₂) .
-
HRMS : m/z 438.1652 [M+H]⁺ (calculated for C₂₈H₂₄NO₄⁺: 438.1705) .
Comparative Analysis of Synthetic Routes
Table 3 : Method Comparison for Fmoc-2-Nal-OH Synthesis
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| SPPS | 89% | 95% | Moderate | High |
| Solution-Phase | 75% | 99% | High | Medium |
| Enzymatic Resolution | 45% | 98.5% | Low | High |
| Microwave-Assisted | 85% | 97% | High | Low |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-YL-propionic acid, and which solvents are typically employed?
- Methodological Answer : The synthesis involves sequential coupling reactions under inert conditions (e.g., nitrogen atmosphere). Key steps include Fmoc-group introduction via fluorenylmethyl chloroformate and coupling with naphthalene-modified amino acids. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are preferred due to their ability to dissolve hydrophobic intermediates and stabilize reactive species. Reaction times vary between 4–24 hours, with yields optimized by controlling temperature (0–25°C) and stoichiometric ratios .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Purity is assessed using reversed-phase HPLC (>99% purity threshold), with mobile phases like acetonitrile/water (0.1% TFA). Structural confirmation relies on ¹H NMR (analyzing aromatic protons at δ 7.2–8.3 ppm and Fmoc-group signals) and high-resolution mass spectrometry (HRMS). Crystallographic validation via SHELX programs (e.g., SHELXL for refinement) resolves stereochemical ambiguities .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer : The Fmoc-protected amino acid serves as a building block in solid-phase peptide synthesis (SPPS). Its naphthalene moiety enhances peptide hydrophobicity for improved solubility in organic solvents. The Fmoc group is selectively removed using 20% piperidine/DMF, enabling sequential peptide elongation. Applications include synthesizing β-sheet-promoting peptides and enzyme inhibitors .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:
- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
- Crystallographic refinement (SHELXL) to validate bond angles and torsional conformations.
- Computational modeling (DFT calculations) to predict shifts and compare with experimental data. Cross-validation with LC-MS ensures sample integrity .
Q. What strategies optimize coupling efficiency of this Fmoc-protected derivative in SPPS?
- Methodological Answer : Coupling efficiency depends on:
- Activation reagents : HBTU/HOBt with DIPEA for carboxylate activation.
- Solvent choice : DMF enhances resin swelling and reagent diffusion.
- Monitoring : Kaiser test or FT-IR for real-time reaction tracking.
Low-yield reactions may require double coupling (2 × 1 hour) or microwave-assisted synthesis (50°C, 10 minutes) .
Q. How does the naphthalene substituent influence the compound’s stability under long-term storage?
- Methodological Answer : The naphthalene group increases susceptibility to photooxidation. Storage recommendations:
- Temperature : –20°C in amber vials to prevent UV degradation.
- Solvent : Lyophilized solids or DMSO stock solutions (≤1 mM) to avoid aggregation.
Stability assays (e.g., accelerated aging at 40°C/75% RH) quantify degradation products via HPLC-MS .
Q. What analytical challenges arise when characterizing enantiomeric purity, and how are they addressed?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers using hexane/isopropanol gradients. Circular dichroism (CD) spectroscopy confirms absolute configuration. Racemization risks during synthesis are mitigated by maintaining pH < 8 during Fmoc deprotection .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s reactivity in aqueous vs. organic media?
- Methodological Answer : Contradictions often stem from solvent polarity effects. For example:
- Aqueous buffers : Hydrolysis of the Fmoc group occurs at pH > 9.
- Organic media : Stability is maintained, but aggregation may reduce reactivity.
Kinetic studies (UV-Vis monitoring at 300 nm for Fmoc cleavage) quantify pH-dependent degradation. Use phosphate buffers (pH 7.4) for biological assays to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
